molecular formula C23H24N8O2 B11184205 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one CAS No. 1192657-00-3

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11184205
CAS No.: 1192657-00-3
M. Wt: 444.5 g/mol
InChI Key: NEBNMZPFMAXPMF-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4,6-dimethylquinazoline with an appropriate amine, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

1192657-00-3

Molecular Formula

C23H24N8O2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C23H24N8O2/c1-13-4-5-18-16(10-13)14(2)25-21(27-18)30-22-28-19(11-20(32)29-22)17-12-24-23(26-15(17)3)31-6-8-33-9-7-31/h4-5,10-12H,6-9H2,1-3H3,(H2,25,27,28,29,30,32)

InChI Key

NEBNMZPFMAXPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCOCC5)C

Origin of Product

United States

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